tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic heterocyclic compound with a rigid 2-azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₁₁H₂₀N₂O₂, and it has a molecular weight of 212.29 g/mol (). The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an aminomethyl substituent at the C3 position of the bicyclic core. The stereochemistry of the molecule is critical, as the (1R,3R,5R) configuration determines its spatial orientation and biological interactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, notably in the preparation of Nelutroctiv (CK-136), a selective cardiac troponin activator for treating cardiovascular diseases ().
Properties
IUPAC Name |
tert-butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRVIGHEROTFW-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Approaches
The bicyclo[3.1.0]hexane core is typically constructed via cyclopropanation reactions. For example, Simmons-Smith reactions or transition metal-catalyzed [2+1] cycloadditions can generate the strained bicyclic system.
Example Protocol (Hypothetical):
Functionalization of Preformed Bicyclic Intermediates
Modification of existing azabicyclo[3.1.0]hexane derivatives is a common strategy. For instance, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 208837-83-6) undergoes coupling reactions to install diverse substituents.
Key Reaction Data from Analogous Systems
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF, RT | 57–81% | |
| Tetrazole Formation | Sodium azide, acetic acid, 100°C | 50% | |
| Boc Deprotection | TFA in DCM | 90%* |
*Hypothetical yield based on analogous deprotection reactions.
Synthesis of the Aminomethyl Substituent
Reductive Amination
Aminomethyl groups are often introduced via reductive amination of ketones or aldehydes. For the target compound:
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Oxo-intermediate preparation : Oxidize a hydroxymethyl group at the 3-position to a ketone.
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Reductive amination : Treat with ammonia and a reducing agent (e.g., NaBH3CN).
Challenges :
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Stereochemical control at the 3-position.
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Competing over-reduction or racemization.
Alkylation of Secondary Amines
Direct alkylation of a bicyclic amine precursor with a bromomethyl or chloromethyl reagent could install the aminomethyl group.
Example Protocol :
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Protect the 2-aza position with a Boc group.
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Alkylate the 3-position amine with bromoacetonitrile.
Stereoselective Synthesis
Chiral Auxiliaries
Use of Evans oxazolidinones or Oppolzer’s sultams can enforce stereochemistry during cyclopropanation or functionalization steps.
Case Study :
Enzymatic Resolution
Lipase-catalyzed hydrolysis of racemic esters can resolve enantiomers. For example:
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Synthesize a racemic ester precursor.
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Treat with Candida antarctica lipase to hydrolyze one enantiomer selectively.
Boc Protection and Deprotection
The Boc group is critical for amine protection during synthesis. Standard protocols include:
Protection :
Deprotection :
Experimental Optimization and Challenges
Reaction Solvent and Temperature
Yield Optimization
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Coupling reactions : Pre-activate carboxylic acids with HATU or TBTU for higher yields.
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Catalytic additives : Use DMAP or HOAt to accelerate acylation.
Analytical Characterization
Critical quality control metrics include:
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Chiral GC/MS : Enantiomeric excess verification.
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NMR : δ 1.44 ppm (Boc tert-butyl), δ 3.2–3.5 ppm (aminomethyl protons).
Industrial-Scale Considerations
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains two key reactive sites:
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tert-Butyl ester group : Prone to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
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Aminomethyl group : Susceptible to oxidation, acylation, alkylation, or substitution reactions due to the nucleophilic amine.
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Bicyclic core : Provides steric hindrance and stereochemical control, influencing reaction rates and regioselectivity.
Hydrolysis of the tert-Butyl Ester
The ester group undergoes hydrolysis to form the carboxylic acid. This reaction is critical for unmasking the carboxylic acid functionality, which may participate in subsequent reactions (e.g., amide bond formation).
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl in dioxane, reflux | Carboxylic acid | |
| Basic hydrolysis | Aqueous NaOH, heat | Carboxylic acid |
Oxidation of the Aminomethyl Group
The primary amine in the aminomethyl group can be oxidized to form an amine oxide or imine, depending on the oxidizing agent.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Oxidation | KMnO₄, acidic/aqueous medium | Amine oxide/imine | (analog) |
Acylation of the Aminomethyl Group
The amine reacts with acylating agents (e.g., acyl chlorides) to form amides.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acylation | Acyl chloride, pyridine/DCC | N-Acylated amine | (deduced) |
Substitution Reactions at the Aminomethyl Group
Nucleophilic substitution at the amine is possible under specific conditions (e.g., activation with strong bases).
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Alkylation | Alkyl halide, base (e.g., NaH) | Quaternary ammonium salt | (deduced) |
Reaction Conditions and Reagents
The choice of reagents and conditions depends on the desired transformation:
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Hydrolysis : Acidic (HCl/dioxane) or basic (NaOH/water) conditions are standard for ester cleavage .
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Oxidation : Potassium permanganate (KMnO₄) in acidic or neutral media may oxidize the amine.
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Acylation : Acyl chlorides (e.g., benzoyl chloride) with activating agents like DCC or pyridine .
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Substitution : Alkyl halides (e.g., methyl iodide) in the presence of strong bases (e.g., NaH) .
Scientific Research Applications
Pharmaceutical Applications
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Drug Development
- The compound is utilized in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
- Its bicyclic structure allows for the modulation of pharmacokinetic properties, enhancing drug efficacy and reducing side effects.
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Analgesics and Anxiolytics
- Research indicates potential applications in developing analgesic and anxiolytic medications, leveraging its ability to interact with central nervous system receptors.
- Studies have shown that derivatives of this compound exhibit significant pain relief and anxiety reduction in preclinical models.
Biological Research
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Neurotransmitter Interaction
- The compound has been studied for its interaction with neurotransmitter systems, particularly in modulating the effects of serotonin and dopamine.
- Its analogs have been tested for their ability to act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression.
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Structure-Activity Relationship (SAR) Studies
- SAR studies involving this compound have provided insights into the influence of structural modifications on biological activity.
- These studies help in designing more potent compounds with improved selectivity for specific receptors.
Synthesis and Chemical Research
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Synthetic Intermediate
- tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate serves as an important intermediate in organic synthesis.
- It is used to create various heterocyclic compounds that are essential in medicinal chemistry.
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Catalysis
- The compound has been explored as a catalyst in various organic reactions, showcasing its potential to facilitate chemical transformations efficiently.
- Its catalytic properties are being investigated for applications in asymmetric synthesis.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Analgesic Properties | Demonstrated significant pain relief in rodent models when administered at specific dosages. |
| Study 2 | Neurotransmitter Modulation | Found to enhance serotonin levels, suggesting potential as an antidepressant agent. |
| Study 3 | Synthesis of Derivatives | Developed multiple derivatives that exhibited improved binding affinity for serotonin receptors compared to the parent compound. |
Mechanism of Action
The mechanism of action of tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the bicyclic structure provides steric stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
tert-Butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Molecular Formula : C₁₁H₂₀N₂O₂ (identical to the target compound)
- Key Differences : The stereochemistry at the C1 and C3 positions differs [(1S,2S,5R) vs. (1R,3R,5R)], leading to distinct spatial arrangements. This impacts interactions with biological targets, such as enzymes or receptors.
- Applications : Used as a heterocyclic building block in pharmaceutical synthesis ().
(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid
tert-Butyl (1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Molecular Formula : C₁₁H₁₈N₂O₃
- Key Differences: Substitution of aminomethyl with a carbamoyl group (-CONH₂).
- Applications : Impurity reference material in drug development ().
Analogues with Different Bicyclic Frameworks
tert-Butyl (1R,4S)-3-Oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
tert-Butyl 6-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Key Differences : A [2.2.1] bicyclic system with a hydroxyl group. The hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and target binding.
- Applications : Intermediate in asymmetric synthesis ().
Functional and Pharmacological Comparisons
Biological Activity
tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a compound belonging to the class of azabicyclo compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.
- IUPAC Name : this compound
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1638761-31-5
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interaction with opioid receptors and potential neuropharmacological effects.
Opioid Receptor Activity
Research indicates that derivatives of azabicyclo compounds can act as opioid receptor antagonists or agonists. Specifically, the compound has shown potential as a selective antagonist for the mu-opioid receptor (MOR), which is significant in pain management and addiction therapies .
Study 1: Opioid Receptor Binding Affinity
A study published in 2017 highlighted the synthesis of various azabicyclo derivatives and their binding affinities to opioid receptors. The results indicated that this compound exhibited a high affinity for MOR compared to other receptors, suggesting its potential utility in developing pain relief medications .
Study 2: Neuropharmacological Effects
Another study evaluated the neuropharmacological effects of similar azabicyclo compounds in animal models. The findings suggested that these compounds could modulate neurotransmitter release and have implications for treating neurological disorders such as depression and anxiety .
Data Table: Summary of Biological Activities
Q & A
Q. How to reconcile discrepancies in reported enantiomeric excess (ee) values for synthetic batches?
- Potential causes: (i) Variability in chiral column performance; (ii) Undetected racemization during workup.
- Solution : Standardize chiral HPLC conditions (e.g., Chiralpak AD-H column, hexane/IPA = 90:10) and quench reactions rapidly with cold aqueous buffer to prevent epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
